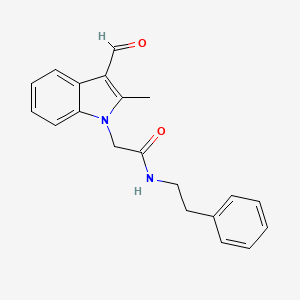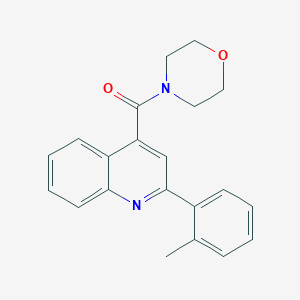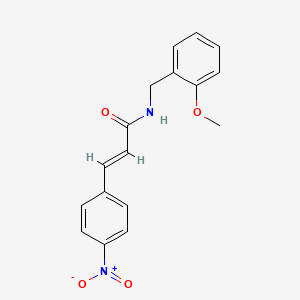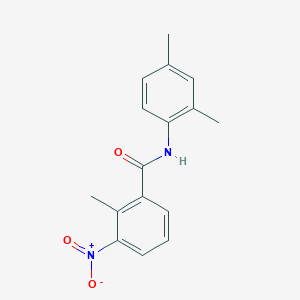![molecular formula C21H25N3O4 B5695630 3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide, commonly known as BPHA, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of BPHA is not fully understood, but it is believed to involve the inhibition of certain enzymes, leading to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
BPHA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the inhibition of certain enzymes. Additionally, BPHA has been shown to have low toxicity, making it a potential candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPHA for lab experiments is its low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on BPHA, including further studies on its mechanism of action, the development of new cancer treatments based on its ability to induce apoptosis in cancer cells, and the development of new antibiotics based on its ability to inhibit bacterial and fungal growth. Additionally, further studies are needed to determine the optimal dosage and administration of BPHA for its potential use in various applications.
Conclusion
In conclusion, BPHA is a compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its low toxicity, potential for inducing apoptosis in cancer cells, and ability to inhibit bacterial and fungal growth make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and determine its optimal use in various applications.
Méthodes De Synthèse
The synthesis of BPHA involves the reaction of 2-(benzyloxy)benzaldehyde and hydrazine hydrate, followed by the addition of 3-methoxypropylamine and then the condensation with 3-oxopentanedioic acid. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
BPHA has been studied for its potential applications in various areas of scientific research, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, BPHA has been shown to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy. In antimicrobial activity, BPHA has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In enzyme inhibition, BPHA has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-13-7-12-22-20(25)14-21(26)24-23-15-18-10-5-6-11-19(18)28-16-17-8-3-2-4-9-17/h2-6,8-11,15H,7,12-14,16H2,1H3,(H,22,25)(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDIZGZJPYUDH-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)CC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)


![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)